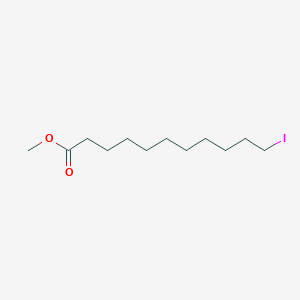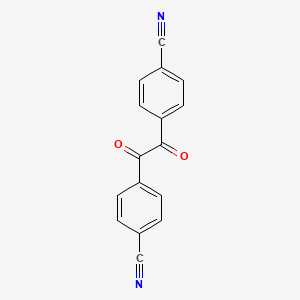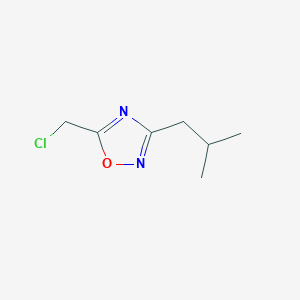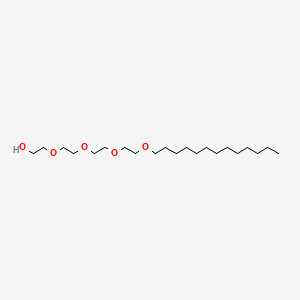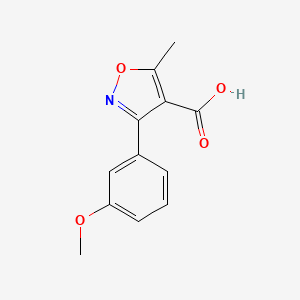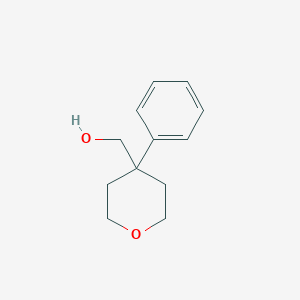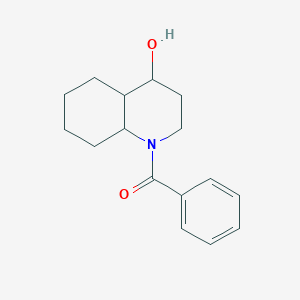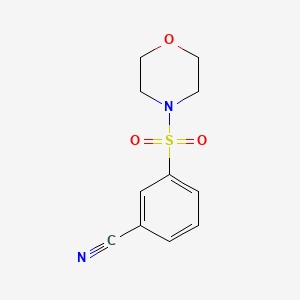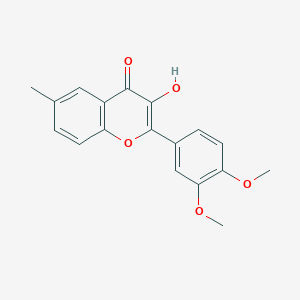![molecular formula C18H22FNO4 B3059014 1'-Boc-7-fluoro-4-oxospiro[chroman-2,4'-piperidine] CAS No. 936648-33-8](/img/structure/B3059014.png)
1'-Boc-7-fluoro-4-oxospiro[chroman-2,4'-piperidine]
Übersicht
Beschreibung
“1’-Boc-7-fluoro-4-oxospiro[chroman-2,4’-piperidine]” is a chemical compound with the molecular formula C18H22FNO4 . It has a molecular weight of 335.36 . The IUPAC name for this compound is tert-butyl 7-fluoro-4-oxospiro [3H-chromene-2,4’-piperidine]-1’-carboxylate .
Molecular Structure Analysis
The InChI key for this compound is DJJOZCOOKOLKGR-UHFFFAOYSA-N . The canonical SMILES representation is CC©©OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)F .Physical And Chemical Properties Analysis
The physical and chemical properties of “1’-Boc-7-fluoro-4-oxospiro[chroman-2,4’-piperidine]” include its molecular formula (C18H22FNO4), molecular weight (335.36), and IUPAC name (tert-butyl 7-fluoro-4-oxospiro [3H-chromene-2,4’-piperidine]-1’-carboxylate) .Wissenschaftliche Forschungsanwendungen
Adrenergic Receptor Antagonists The 4-oxospiro[benzopyran-2,4′-piperidine] ring system, a component of compounds like 1'-Boc-7-fluoro-4-oxospiro[chroman-2,4'-piperidine], is found in potent class III antiarrhythmic agents. These agents have been chemically transformed into a new class of potent and selective α1a-receptor subtype adrenergic antagonists (Nerenberg et al., 1999).
Synthesis of GPCR Target Compounds A simple synthetic route to prepare 1′-H-spiro(indoline-3,4′-piperidine), which can be a template for synthesizing compounds for GPCR targets, includes deprotection of Boc followed by cyclization (Xie et al., 2004).
Histone Deacetylase Inhibitors Spiro[chromane-2,4′-piperidine] derivatives, based on a benzyl spirocycle, have been prepared as novel histone deacetylase (HDAC) inhibitors. These compounds exhibit antiproliferative activities and improved in vivo antitumor activity in certain models (Thaler et al., 2012).
Antimicrobial Agents Compounds like 6-fluoro-chroman-2-carboxamides, synthesized using similar structures, have shown efficacy as antimicrobials against various pathogenic strains (Priya et al., 2005).
Corrosion Inhibition on Iron Piperidine derivatives have been studied for their adsorption and corrosion inhibition properties on iron. This is relevant in materials science for protecting metals against corrosion (Kaya et al., 2016).
Cholinesterase Inhibitors for Alzheimer's Chroman-4-one derivatives, related to the compound , have been synthesized and evaluated as cholinesterase inhibitors, showing promise as anti-Alzheimer's agents (Shamsimeymandi et al., 2019).
Synthesis in Medicinal Chemistry The compound's structure has been synthesized and utilized in medicinal chemistry, demonstrating its versatility in drug synthesis and pharmaceutical research (Ren, 2009).
Ion-Selective Optodes in Sensing Piperidine functionalized compounds have been developed as pH indicators and used in fluorescent turn-on cation selective optodes, showing efficacy in detecting specific metal ions (Li et al., 2016).
Eigenschaften
IUPAC Name |
tert-butyl 7-fluoro-4-oxospiro[3H-chromene-2,4'-piperidine]-1'-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22FNO4/c1-17(2,3)24-16(22)20-8-6-18(7-9-20)11-14(21)13-5-4-12(19)10-15(13)23-18/h4-5,10H,6-9,11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DJJOZCOOKOLKGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)CC(=O)C3=C(O2)C=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60451918 | |
| Record name | N-Boc-7-Fluorospiro[chromene-2,4'-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
936648-33-8 | |
| Record name | 1,1-Dimethylethyl 7-fluoro-3,4-dihydro-4-oxospiro[2H-1-benzopyran-2,4′-piperidine]-1′-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=936648-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Boc-7-Fluorospiro[chromene-2,4'-piperidin]-4(3H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60451918 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

